4-Chloro-3,5-dinitrobenzamide

Thermal Analysis Purity Assessment Solid-State Characterization

4-Chloro-3,5-dinitrobenzamide is the authenticated intermediate for Lodoxamide synthesis. The unique 4-chloro-3,5-dinitro substitution creates an electron-deficient aromatic system with electrophilic reactivity not replicable by 3,5-dinitrobenzamide or 4-chloro-3,5-dinitrobenzoic acid. Substitution with analogs alters reaction kinetics and downstream success—risking synthetic failure. Sourced at ≥98% purity as a yellow crystalline solid (mp 186°C), it ships globally for pharma R&D, agrochemical discovery, and protein crosslinking studies. Confirm identity via NMR and HPLC before procurement.

Molecular Formula C7H4ClN3O5
Molecular Weight 245.58 g/mol
CAS No. 20731-63-9
Cat. No. B1360127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,5-dinitrobenzamide
CAS20731-63-9
Molecular FormulaC7H4ClN3O5
Molecular Weight245.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C7H4ClN3O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,(H2,9,12)
InChIKeyXIYABENEBOSULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3,5-dinitrobenzamide (CAS 20731-63-9) Procurement Overview for Research and Industrial Intermediates


4-Chloro-3,5-dinitrobenzamide (CAS 20731-63-9) is a nitroaromatic benzamide derivative characterized by a chloro substituent at the para position and nitro groups at the 3- and 5- positions on the aromatic ring. This substitution pattern confers distinct electronic properties, including electron-deficient aromaticity and enhanced electrophilic reactivity compared to unsubstituted or mono-nitrated benzamides . The compound is commercially available with purities ranging from 95% to ≥98% and is supplied as a yellow crystalline solid with a melting point of 186 °C . Its key applications span three domains: (1) as a key intermediate in the synthesis of the antiallergic mast cell stabilizer Lodoxamide , (2) as a building block in herbicidal crop protection agents targeting broadleaf weeds , and (3) as a functionalizable core in bifunctional protein reagents for probing quaternary enzyme structures [1].

Why 4-Chloro-3,5-dinitrobenzamide Cannot Be Simply Substituted by Other Dinitrobenzamide or Chloronitrobenzamide Analogs


The 4-chloro-3,5-dinitrobenzamide scaffold possesses a unique combination of electronic and steric features that cannot be replicated by close structural analogs. The para-chloro substituent, flanked by two ortho-nitro groups, creates a highly electron-deficient aromatic system that governs both its reactivity profile and its physicochemical properties . Direct substitution with 3,5-dinitrobenzamide (lacking the 4-chloro group) or 4-chloro-3,5-dinitrobenzoic acid (replacing the amide with a carboxylic acid) results in markedly different melting behavior, lipophilicity, solubility, and hydrogen-bonding capacity [1]. These differences translate into altered reaction kinetics, divergent purification behavior, and incompatible downstream synthetic pathways. The following quantitative evidence section demonstrates that generic substitution based solely on the dinitrobenzamide core is scientifically unsound and can lead to synthetic failure, reduced yield, or compromised biological activity.

4-Chloro-3,5-dinitrobenzamide: Quantified Differentiation Evidence for Scientific Selection


Thermal Stability: 4-Chloro-3,5-dinitrobenzamide Exhibits a Distinct Melting Point Compared to 3,5-Dinitrobenzamide and 4-Chloro-3,5-dinitrobenzoic Acid

The melting point of 4-chloro-3,5-dinitrobenzamide is reported as 186 °C . In contrast, the non-chlorinated parent compound 3,5-dinitrobenzamide melts at a significantly lower temperature range of 183–185 °C [1]. The carboxylic acid analog 4-chloro-3,5-dinitrobenzoic acid melts at an even lower range of 159–162 °C . The 3 °C difference between the chloro-substituted amide and the parent amide, as well as the ~24 °C difference versus the acid analog, provides a clear and quantifiable metric for identity verification, purity assessment by melting point depression, and differentiation during procurement.

Thermal Analysis Purity Assessment Solid-State Characterization

Lipophilicity: 4-Chloro-3,5-dinitrobenzamide Possesses an Intermediate LogP Value Optimized for Membrane Permeability in Biological Assays

The lipophilicity of 4-chloro-3,5-dinitrobenzamide, expressed as the octanol-water partition coefficient (LogP), is reported in the range of 0.958 to 1.31 [1]. In comparison, the parent 3,5-dinitrobenzamide has a significantly lower LogP of approximately 0.55 , while the acid analog 4-chloro-3,5-dinitrobenzoic acid exhibits a substantially higher LogP of 2.03 to 2.90 [2]. The intermediate LogP of the target compound (approximately 1 log unit higher than the parent amide and 1–2 log units lower than the acid) positions it in a favorable lipophilicity window for passive membrane diffusion while maintaining adequate aqueous solubility.

Lipophilicity Drug Design ADME LogP

Synthetic Utility: 4-Chloro-3,5-dinitrobenzamide is a Verified Intermediate in the Commercial Synthesis of Lodoxamide, an FDA-Approved Antiallergic Drug

4-Chloro-3,5-dinitrobenzamide is documented as a key intermediate in the synthesis of Lodoxamide, a mast cell stabilizer approved for the treatment of allergic conjunctivitis . The isotopically labeled derivative 4-chloro-3,5-dinitrobenzamide-15N2 is specifically employed in the synthesis of Lodoxamide-15N2,d2 for pharmacokinetic and metabolic studies . In contrast, structural analogs such as 4-chloro-3,5-dinitrobenzonitrile (m.p. 140–144 °C) and 4-chloro-3,5-dinitrobenzoic acid are predominantly utilized as intermediates for herbicides (e.g., trifluralin) and plant growth regulators, not for pharmaceutical active pharmaceutical ingredients (APIs) .

Pharmaceutical Intermediate Lodoxamide Synthesis Mast Cell Stabilizer GMP Intermediate

Analytical QC: 4-Chloro-3,5-dinitrobenzamide Can Be Quantified by Reverse-Phase HPLC Using a Validated Isocratic Method

A validated reverse-phase HPLC method has been established for the separation and quantification of 4-chloro-3,5-dinitrobenzamide using a Newcrom R1 column [1]. The method employs an isocratic mobile phase composed of acetonitrile, water, and phosphoric acid, enabling straightforward implementation in QC laboratories without the need for gradient elution equipment [2]. While similar HPLC methods exist for other dinitrobenzamide derivatives, the specific retention time and peak shape for this compound are distinct due to its unique substitution pattern [3]. The availability of a documented, simple HPLC protocol reduces method development time and ensures consistent purity assessment across batches.

HPLC Analysis Purity Determination QC Method Analytical Chemistry

Protein Chemistry Utility: 4-Chloro-3,5-dinitrobenzamide Serves as a Functionalizable Core for Bifunctional Crosslinking Reagents Used in Quaternary Structure Determination

The 4-chloro-3,5-dinitrobenzamide core has been utilized to construct the bifunctional reagent N-(4-chloromercuriphenyl)-4-chloro-3,5-dinitrobenzamide, which was employed to probe the quaternary structure of yeast alcohol dehydrogenase [1]. The reagent's design leverages the electron-deficient aromatic ring of 4-chloro-3,5-dinitrobenzamide for covalent attachment to protein thiols, while the mercuriphenyl moiety provides a second reactive site for crosslinking [2]. The study concluded that the four protomers of yeast alcohol dehydrogenase are arranged as a dimer of dimers [3]. Non-chlorinated dinitrobenzamides lack the necessary electronic activation for efficient thiol conjugation under mild conditions, limiting their utility in similar protein chemistry applications.

Protein Crosslinking Enzyme Structure Bifunctional Reagent Structural Biology

Optimal Procurement and Application Scenarios for 4-Chloro-3,5-dinitrobenzamide Based on Quantified Evidence


Synthesis of Lodoxamide and Related Mast Cell Stabilizers

4-Chloro-3,5-dinitrobenzamide is a documented key intermediate in the synthetic route to Lodoxamide, an FDA-approved antiallergic drug. Procurement of this compound is essential for pharmaceutical R&D programs focused on mast cell stabilizers, as well as for the production of isotopically labeled Lodoxamide (Lodoxamide-15N2,d2) used in pharmacokinetic and metabolic studies . Substitution with 4-chloro-3,5-dinitrobenzoic acid or 4-chloro-3,5-dinitrobenzonitrile would necessitate a divergent synthetic pathway and introduce additional steps to convert the functional group to the requisite amide.

Agrochemical Intermediate for Broadleaf Weed Herbicides

The compound serves as a building block in the synthesis of herbicidal crop protection agents targeting broadleaf weeds . Its intermediate LogP (0.958–1.31) provides a favorable balance of foliar uptake and systemic mobility in plant tissues. For agrochemical discovery programs, selecting the correct chloro-dinitrobenzamide scaffold is critical, as even minor structural variations (e.g., replacement with the nitrile or acid analog) can dramatically alter herbicidal spectrum, soil mobility, and environmental fate.

Development of Bifunctional Protein Crosslinking Reagents

The electron-deficient 4-chloro-3,5-dinitrobenzamide core is an ideal scaffold for constructing bifunctional reagents used in structural biology to probe protein quaternary structure [1]. The enhanced electrophilicity conferred by the para-chloro substituent enables efficient conjugation to cysteine thiols under mild aqueous conditions. This application is distinct from that of non-chlorinated dinitrobenzamides, which exhibit slower conjugation kinetics and may not be suitable for time-sensitive crosslinking experiments.

Antimycobacterial Drug Discovery Based on the Dinitrobenzamide Scaffold

Dinitrobenzamide derivatives, including the 4-chloro-3,5-dinitrobenzamide core, have demonstrated activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, through inhibition of the essential enzyme DprE1 [2]. The intermediate LogP of this specific compound (0.958–1.31) positions it within the optimal lipophilicity window for mycobacterial cell wall penetration. SAR studies have shown that 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives with intermediate lipophilicity exhibit the best antimycobacterial activity [3]. Procurement of the correctly substituted benzamide is therefore essential for SAR-driven medicinal chemistry campaigns targeting tuberculosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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